

Protocol for GL67-Based Liposome Preparation for siRNA Delivery

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Application Note & Protocol

Introduction

Small interfering RNA (siRNA) offers a potent and specific mechanism for gene silencing, presenting significant therapeutic potential for a variety of genetic disorders and diseases like cancer.[1][2][3] However, the clinical translation of siRNA is hampered by its inherent instability, rapid degradation by nucleases, and poor cellular uptake.[1][4] To overcome these obstacles, effective delivery systems are paramount.[1][4] Cationic liposomes have emerged as a promising non-viral vector for siRNA delivery, capable of protecting the nucleic acid cargo and facilitating its entry into target cells.[5][6][7][8]

This document provides a detailed protocol for the preparation and characterization of liposomes based on the cationic lipid N4-cholesteryl-spermine (GL67) for the efficient delivery of siRNA. GL67 has demonstrated high efficacy in gene delivery, in some cases surpassing other commonly used cationic lipids.[4] The protocol outlines the formulation of GL67-based liposomes, encapsulation of siRNA, and key in vitro characterization methods.

Quantitative Data Summary

The physicochemical characteristics of liposomes are critical for their function as delivery vehicles. The following tables summarize quantitative data for GL67-based liposome formulations, demonstrating the impact of lipid composition on particle size and zeta potential. The data is adapted from a study utilizing GL67 in combination with 3β -[N-(N',N'-



dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).[4]

Table 1: Physicochemical Properties of GL67/DC-Chol/DOPE Liposomes at a 1:1 Cationic Lipid to DOPE Molar Ratio[4]

Formulation Code	% GL67 in Cationic Lipid	Particle Size (nm)	Zeta Potential (mV)
A1	0	292	-26
A6	100	557	-11

Table 2: Physicochemical Properties of GL67/DC-Chol/DOPE Liposomes at a 2:1 Cationic Lipid to DOPE Molar Ratio[4]

Formulation Code	% GL67 in Cationic Lipid	Particle Size (nm)	Zeta Potential (mV)
B1	0	307	-10
В6	100	367	-2

Table 3: Physicochemical Properties of GL67/DC-Chol/DOPE Liposomes at a 3:1 Cationic Lipid to DOPE Molar Ratio[4]

Formulation Code	% GL67 in Cationic Lipid	Particle Size (nm)	Zeta Potential (mV)
C1	0	144	-9
C2	20	189	15
C3	40	224	28
C4	60	267	35
C5	80	298	42
C6	100	311	47
-		•	



Experimental ProtocolsPreparation of GL67-Based Liposomes

This protocol is based on the thin-film hydration method followed by extrusion.[7][9]

Materials:

- N4-cholesteryl-spermine (GL67)
- 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4, sterile and RNase-free
- Round-bottom flask
- Rotary evaporator
- Water bath
- Liposome extruder
- Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired molar ratios of GL67,
 DC-Chol, and DOPE in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture.
- Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 45°C) to form a thin, uniform lipid film on the inner surface of the flask.



- Vacuum Drying: Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.
- Hydration: Hydrate the lipid film by adding pre-warmed (e.g., 45°C) sterile, RNase-free PBS (pH 7.4).[10] The volume of PBS will determine the final lipid concentration. Vortex the flask to facilitate the formation of multilamellar vesicles (MLVs).
- Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes. Pass the suspension through a 100 nm pore size membrane multiple times (e.g., 11-21 times) using a liposome extruder.[9]
- Storage: Store the prepared liposomes at 4°C.

siRNA Encapsulation

This protocol describes the formation of lipoplexes by mixing pre-formed cationic liposomes with an siRNA solution.[5]

Materials:

- Prepared GL67-based liposomes
- siRNA stock solution (in RNase-free water or buffer)
- RNase-free microcentrifuge tubes
- Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

- Dilution: In separate RNase-free tubes, dilute the required amount of liposomes and siRNA in serum-free medium.
- Complex Formation: Gently add the diluted siRNA solution to the diluted liposome solution.
 Do not vortex. Mix by gentle pipetting.
- Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of siRNA-liposome complexes (lipoplexes).



• Application: The freshly prepared lipoplexes are now ready for in vitro or in vivo applications.

Characterization of Liposomes and Lipoplexes

a. Particle Size and Zeta Potential Measurement

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[11][12] [13]

Procedure:

- Sample Preparation: Dilute the liposome or lipoplex suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to achieve an optimal scattering intensity.[10]
- Measurement:
 - For particle size, perform DLS measurements according to the instrument's instructions.
 The instrument will measure the time-dependent fluctuations in scattered light to determine the hydrodynamic diameter and polydispersity index (PDI).[11][13]
 - For zeta potential, load the diluted sample into a folded capillary cell, ensuring no air bubbles are present. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.[10][13]
- Data Analysis: Analyze the data using the instrument's software.
- b. siRNA Encapsulation Efficiency

Encapsulation efficiency can be determined using a gel retardation assay or a fluorescent dye-based assay like the RiboGreen assay.[14][15]

Gel Retardation Assay:

- Sample Preparation: Prepare lipoplexes at various N/P (nitrogen to phosphate) ratios.
- Agarose Gel Electrophoresis: Load the lipoplex samples and a "naked" siRNA control onto a
 1-2% agarose gel containing a nucleic acid stain (e.g., ethidium bromide).



- Electrophoresis: Run the gel in an appropriate buffer (e.g., TBE buffer).
- Visualization: Visualize the gel under UV illumination. The migration of siRNA will be retarded
 or completely inhibited when it is complexed with the liposomes. The N/P ratio at which no
 free siRNA is observed indicates efficient encapsulation.[15]

RiboGreen Assay (Quantitative):

- Separate Free and Encapsulated siRNA: Remove unencapsulated siRNA from the lipoplex preparation using methods like ultracentrifugation or dialysis.[14]
- Lyse Liposomes: Disrupt the liposomes containing the encapsulated siRNA using a detergent like Triton X-100 to release the siRNA.[14]
- Quantify siRNA: Use the RiboGreen reagent, which fluoresces upon binding to nucleic acids, to quantify the amount of released siRNA. Measure the fluorescence using a fluorometer.
- Calculate Efficiency: The encapsulation efficiency is calculated as: (Amount of encapsulated siRNA / Total initial amount of siRNA) x 100%.

In Vitro Gene Silencing Assessment (Luciferase Reporter Assay)

This protocol is used to quantify the gene knockdown efficiency of the siRNA delivered by the liposomes.[16][17]

Materials:

- Cells stably expressing luciferase (e.g., A549-luc).[18]
- siRNA targeting the luciferase gene (luc-siRNA).
- · Control siRNA (non-targeting).
- Luciferase Assay System (e.g., from Promega).
- Luminometer.



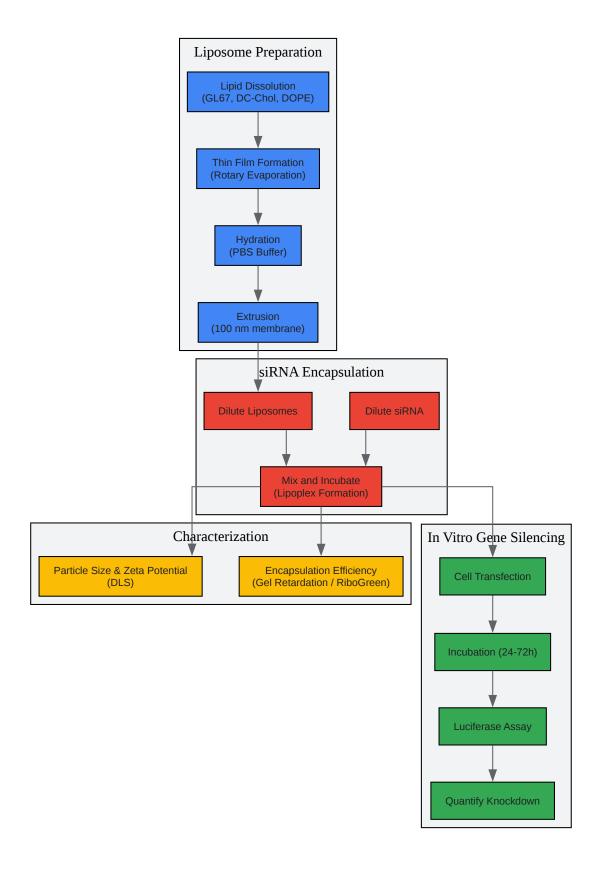
96-well plates.

Procedure:

- Cell Seeding: Seed the luciferase-expressing cells in a 96-well plate and allow them to adhere overnight.
- Transfection: Prepare luc-siRNA and control siRNA lipoplexes as described in Protocol 2. Add the lipoplexes to the cells and incubate for a specified period (e.g., 4 hours).[18]
- Incubation: After the initial transfection period, replace the medium with fresh complete medium and incubate for 24-72 hours to allow for gene silencing to occur.[18]
- Cell Lysis: Wash the cells with PBS and then add lysis buffer.
- Luminometry: Transfer the cell lysate to a luminometer plate. Add the luciferase assay reagent and measure the luminescence.[16]
- Data Analysis: Normalize the luciferase activity to the total protein concentration in each well.
 The reduction in luciferase activity in cells treated with luc-siRNA lipoplexes compared to control siRNA lipoplexes indicates the gene silencing efficiency.[19]

Visualizations

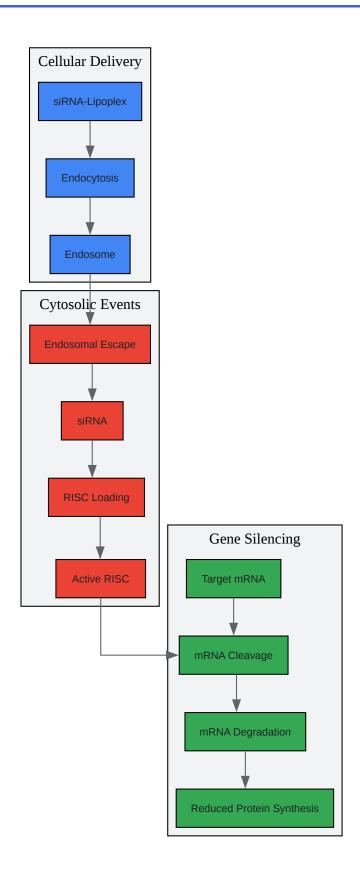




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Caption: Experimental workflow for GL67-based liposome preparation and evaluation.





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Caption: Simplified siRNA-mediated gene silencing pathway.



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